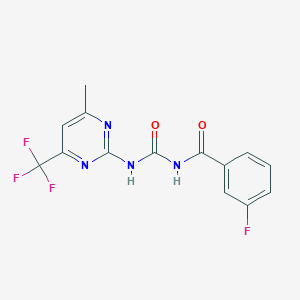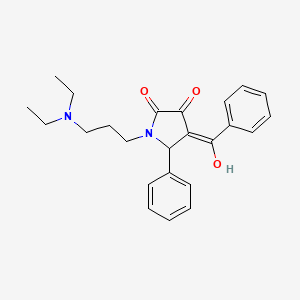![molecular formula C15H17Cl3N2O3S2 B11507878 3-Pyridinecarboxylic acid, 2,5,6-trichloro-4-[[(2,6-dimethyl-4-morpholinyl)thioxomethyl]thio]-, ethyl ester](/img/structure/B11507878.png)
3-Pyridinecarboxylic acid, 2,5,6-trichloro-4-[[(2,6-dimethyl-4-morpholinyl)thioxomethyl]thio]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2,5,6-TRICHLORO-4-(2,6-DIMETHYLMORPHOLINE-4-CARBOTHIOYLSULFANYL)PYRIDINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyridine ring substituted with chlorine atoms and a morpholine moiety
Preparation Methods
The synthesis of ETHYL 2,5,6-TRICHLORO-4-(2,6-DIMETHYLMORPHOLINE-4-CARBOTHIOYLSULFANYL)PYRIDINE-3-CARBOXYLATE involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyridine ring: Starting with a suitable pyridine precursor, chlorination is carried out to introduce chlorine atoms at the 2, 5, and 6 positions.
Introduction of the morpholine moiety: The morpholine ring is introduced through a nucleophilic substitution reaction, where the morpholine derivative reacts with the chlorinated pyridine.
Esterification: The carboxylic acid group on the pyridine ring is esterified with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
ETHYL 2,5,6-TRICHLORO-4-(2,6-DIMETHYLMORPHOLINE-4-CARBOTHIOYLSULFANYL)PYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioylsulfanyl group to a thiol or a simpler sulfide.
Substitution: The chlorine atoms on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyridine derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols.
Scientific Research Applications
ETHYL 2,5,6-TRICHLORO-4-(2,6-DIMETHYLMORPHOLINE-4-CARBOTHIOYLSULFANYL)PYRIDINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity against certain diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ETHYL 2,5,6-TRICHLORO-4-(2,6-DIMETHYLMORPHOLINE-4-CARBOTHIOYLSULFANYL)PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity. The carbothioylsulfanyl group may play a role in forming covalent bonds with target proteins, leading to irreversible inhibition. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
ETHYL 2,5,6-TRICHLORO-4-(2,6-DIMETHYLMORPHOLINE-4-CARBOTHIOYLSULFANYL)PYRIDINE-3-CARBOXYLATE can be compared with similar compounds such as:
2,4,6-Trichloropyrimidine: Another chlorinated heterocycle with similar reactivity but different applications.
2,4,6-Trichlorobenzoyl chloride: A chlorinated aromatic compound used in different synthetic applications.
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: A related pyrimidine derivative with different substituents and reactivity.
The uniqueness of ETHYL 2,5,6-TRICHLORO-4-(2,6-DIMETHYLMORPHOLINE-4-CARBOTHIOYLSULFANYL)PYRIDINE-3-CARBOXYLATE lies in its combination of a pyridine ring, multiple chlorine atoms, and a morpholine moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H17Cl3N2O3S2 |
|---|---|
Molecular Weight |
443.8 g/mol |
IUPAC Name |
ethyl 2,5,6-trichloro-4-(2,6-dimethylmorpholine-4-carbothioyl)sulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C15H17Cl3N2O3S2/c1-4-22-14(21)9-11(10(16)13(18)19-12(9)17)25-15(24)20-5-7(2)23-8(3)6-20/h7-8H,4-6H2,1-3H3 |
InChI Key |
WANRXLSBXQMZLB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N=C1Cl)Cl)Cl)SC(=S)N2CC(OC(C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-cyclohexyl-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11507806.png)

![(Furan-2-yl)(8-methyl-1,2,3a,4,5,6-hexahydropyrazino[3,2,1-jk]carbazol-3-yl)methanone](/img/structure/B11507811.png)
![N-(3-bromo-4-methylphenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]acetamide](/img/structure/B11507813.png)
![N-(4-bromophenyl)-2-({4-ethyl-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11507815.png)
![N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}benzamide](/img/structure/B11507823.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B11507835.png)
![5-amino-3-[(Z)-1-cyano-2-{4-[(4-fluorobenzyl)oxy]-3,5-dimethoxyphenyl}ethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B11507843.png)
![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11507847.png)
![2-[(2,1,3-Benzothiadiazol-5-ylcarbonyl)amino]benzoic acid](/img/structure/B11507858.png)
![4-(4-Fluorophenyl)-8-(2-methylbutan-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B11507862.png)
![Ethyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-3-(3-nitrophenyl)propanoate](/img/structure/B11507870.png)
![N-[1-(phenylcarbamoyl)cyclohexyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B11507885.png)
